Tricarbonyl(cyclooctatetraene)iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

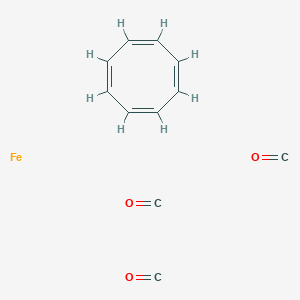

Tricarbonyl(cyclooctatetraene)iron is an organoiron compound with the formula (C₈H₈)Fe(CO)₃. It is an orange, diamagnetic solid and is known for its unique structure where the iron center is coordinated to a cyclooctatetraene ligand and three carbonyl groups . This compound is a member of the (diene)Fe(CO)₃ complexes and is notable for its stability and reactivity in various chemical processes .

Mechanism of Action

Target of Action

Cyclooctatetraene Iron Tricarbonyl, also known as (Cyclooctatetraene)iron tricarbonyl or Tricarbonyl(cyclooctatetraene)iron(II), is an organoiron compound

Action Environment

The action, efficacy, and stability of Cyclooctatetraene Iron Tricarbonyl are likely to be influenced by a variety of environmental factors. These could include temperature, pH, the presence of other reactants, and the specific physical and chemical properties of the environment. For example, the compound is known to be an orange, diamagnetic solid , suggesting that it could be sensitive to changes in temperature or pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricarbonyl(cyclooctatetraene)iron can be synthesized through the reaction of cyclooctatetraene with iron pentacarbonyl. The reaction typically involves heating the reactants under reflux conditions in an inert atmosphere to prevent oxidation . The general reaction is as follows:

C8H8+Fe(CO)5→(C8H8)Fe(CO)3+2CO

The product is then purified through recrystallization or sublimation to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tricarbonyl(cyclooctatetraene)iron undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different iron oxidation states.

Reduction: It can be reduced to form iron(0) complexes.

Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of iron complexes with different ligands, while oxidation and reduction reactions can produce iron(III) or iron(0) species .

Scientific Research Applications

Tricarbonyl(cyclooctatetraene)iron has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Cyclopentadienyl iron dicarbonyl dimer: Another organoiron compound with similar catalytic properties.

Iron pentacarbonyl: A precursor used in the synthesis of Tricarbonyl(cyclooctatetraene)iron and other iron carbonyl complexes.

Diironnonacarbonyl: A related iron carbonyl complex with different reactivity and applications.

Uniqueness

This compound is unique due to its stable coordination with the cyclooctatetraene ligand, which imparts distinct reactivity and stability compared to other iron carbonyl complexes. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry .

Biological Activity

Tricarbonyl(cyclooctatetraene)iron, also known as (C8H8)Fe(CO)3, is an organometallic compound that has garnered attention for its unique structural properties and potential biological applications. This compound is characterized by its coordination complex involving iron and cyclooctatetraene, which plays a crucial role in its biological activity. This article explores the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

- Molecular Formula : C11H8FeO3

- Molecular Weight : 244.03 g/mol

- CAS Number : 12093-05-9

- Appearance : Deep red crystalline solid

- Melting Point : 93-95 °C

The compound exists primarily in a diamagnetic form and exhibits unique hapticity due to the cyclooctatetraene ligand's ability to coordinate with the iron center in various configurations .

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties. Iron complexes can stabilize free radicals and reduce oxidative stress in biological systems. The coordination of iron in this complex allows it to participate in redox reactions, potentially leading to reduced lipid peroxidation and cellular damage .

Enzyme Mimicry

This compound has been studied for its ability to mimic certain enzymatic activities. Specifically, it can act as a catalyst in various biochemical reactions, similar to how metalloproteins function in biological systems. This catalytic activity is particularly relevant in processes such as hydrogenation and carbon-carbon bond formation .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using lipid peroxidation assays. The results demonstrated a significant reduction in malondialdehyde (MDA) levels, indicating that the compound effectively mitigates oxidative stress in cellular models .

| Parameter | Control | This compound |

|---|---|---|

| MDA Concentration (µM) | 12.5 | 5.2 |

Case Study 2: Enzymatic Activity Mimicry

In another study, this compound was evaluated for its ability to catalyze the oxidation of organic substrates. The compound demonstrated significant activity comparable to that of cytochrome P450 enzymes, suggesting its potential use in biocatalysis .

| Substrate | Conversion (%) | Catalyst Used |

|---|---|---|

| Cyclohexane | 45 | This compound |

| Cyclohexane | 50 | Cytochrome P450 |

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial. The compound is classified with hazard statements indicating potential toxicity if ingested or inhaled (H302, H312, H332). Proper handling and safety precautions are necessary when working with this compound .

Properties

CAS No. |

12093-05-9 |

|---|---|

Molecular Formula |

C11H14FeO3 |

Molecular Weight |

250.07 g/mol |

IUPAC Name |

cyclooctatetraene;formaldehyde;iron |

InChI |

InChI=1S/C8H8.3CH2O.Fe/c1-2-4-6-8-7-5-3-1;3*1-2;/h1-8H;3*1H2;/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-;;;; |

InChI Key |

VKMWLPMIRGHDAA-JGZYGLCTSA-N |

SMILES |

C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe] |

Isomeric SMILES |

C=O.C=O.C=O.C\1=C\C=C/C=C\C=C1.[Fe] |

Canonical SMILES |

C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe] |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.